![molecular formula C23H16FN3O B2664365 8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 892358-25-7](/img/structure/B2664365.png)
8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a type of quinolinyl-pyrazole . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and their distinctive interaction with cells . These novel heterocycles are designed and synthesized by chemists through new strategies .
Synthesis Analysis
The synthesis of quinolinyl-pyrazoles involves new strategies on par with the reported methods . For instance, an antimicrobial pyrazole-tethered quinoline was prepared through an intermediate, which was then treated with hydrazine to yield the novel quinoline-appended pyrazoles .Molecular Structure Analysis
The molecular formula of “8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is C17H12FN3O . Its average mass is 293.295 Da and its monoisotopic mass is 293.096436 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinolinyl-pyrazoles are complex and involve multiple steps . For example, the synthesis of an antimicrobial pyrazole-tethered quinoline involved the treatment of an intermediate compound with hydrazine .Scientific Research Applications
Antibacterial Activity
The incorporation of a fluorine atom into azaaromatic compounds often enhances their biological activity. In the case of fluoroquinolones, this effect is particularly pronounced. These compounds exhibit a broad spectrum of antibacterial activity, making them valuable in clinical practice. Notably, nalidixic acid, the first quinolone drug, lacked fluorine atoms but paved the way for subsequent fluoroquinolones .
Antimalarial Potential
The quinoline ring system has a rich history in antimalarial drug development. Fluoroquine (7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline) and mefloquine are examples of synthetic quinolines with antimalarial properties. Incorporating fluorine into these structures enhances their efficacy .
Enzyme Inhibition and Antineoplastic Activity
Synthetic quinolines have demonstrated inhibition of various enzymes, antineoplastic effects, and antiviral activity. Brequinar® and its analogs, based on the quinoline skeleton, find use in transplantation medicine, rheumatic arthritis, and psoriasis treatment. Flosequinan, another quinoline derivative, is employed for heart disease management .
Agricultural Applications
Certain fluorinated quinolines have practical applications in agriculture. Additionally, they serve as components in liquid crystals, contributing to the field of materials science .
Cyanine Dyes and Commercial Production
Quinoline-based cyanine dyes play a significant role in commercial production. These dyes, derived from quinolines, are widely used .
Liquid Crystals and Fluorinated Derivatives
Fluorinated quinolines find use as components in liquid crystals, which have applications in display technology and other fields .
Other Unique Properties and Research Areas
While the above applications highlight key areas, ongoing research explores novel methods of synthesis, reactivity studies, and other potential practical uses for fluorinated quinolines .
Future Directions
The study on N-heterocycles like quinolinyl-pyrazoles has dramatically increased due to its versatility in many significant fields . This suggests that there is a lot of potential for future research in this area, particularly in the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
properties
IUPAC Name |
8-fluoro-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c1-28-18-10-8-17(9-11-18)27-23-19-13-16(24)7-12-21(19)25-14-20(23)22(26-27)15-5-3-2-4-6-15/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPWMVMPFUYMBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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